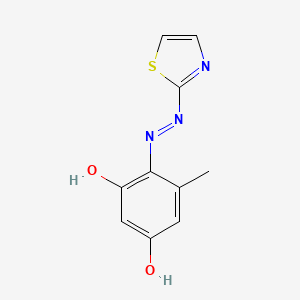

5-Methyl-4-(2-thiazolylazo)resorcinol

Description

Significance of Heterocyclic Azo Dyes as Analytical Reagents and Ligands in Contemporary Chemistry

Heterocyclic azo dyes are organic compounds characterized by an azo group (—N=N—) that connects a heterocyclic ring to an aromatic system. This unique structural arrangement imparts these molecules with intense coloration and the ability to form stable complexes with a wide array of metal ions. researchgate.net Their significance in modern chemistry is multifaceted. As analytical reagents, they are instrumental in spectrophotometric and chromatographic methods for the detection and quantification of trace amounts of metals. researchgate.netresearchgate.net The formation of a metal-dye complex often results in a distinct color change, providing a visual and quantifiable signal for analysis.

Furthermore, the presence of heteroatoms such as nitrogen and sulfur in the heterocyclic ring, along with the azo group and hydroxyl or amino functional groups on the aromatic ring, allows these compounds to act as polydentate ligands. This enables them to coordinate with metal ions through multiple binding sites, forming stable chelate rings. The stability and stoichiometry of these complexes are crucial for the development of selective analytical methods. In contemporary research, heterocyclic azo dyes are being explored for their applications in the development of novel sensors, solid-phase extraction materials, and advanced chromatographic techniques. researchgate.net

Overview of 5-Methyl-4-(2-thiazolylazo)resorcinol within the Thiazolylazo Resorcinol (B1680541) Class

This compound, also known by the acronym 5-Me-TAR or TAO (4-(2-Thiazolylazo)orcinol), is a prominent member of the thiazolylazo resorcinol family of dyes. Structurally, it features a thiazole (B1198619) ring linked to a resorcinol (1,3-dihydroxybenzene) moiety via an azo bridge, with an additional methyl group on the resorcinol ring.

The presence of the thiazole ring, with its sulfur and nitrogen atoms, along with the two hydroxyl groups of the resorcinol part, makes 5-Me-TAR an effective tridentate ligand. It readily forms colored complexes with various transition metal ions, including cobalt(II), nickel(II), and zinc(II). The formation of these complexes is the cornerstone of its application in analytical chemistry, particularly for spectrophotometric analysis. The methyl group on the resorcinol ring can influence the electronic properties and the solubility of the molecule and its metal complexes, potentially enhancing its analytical performance compared to its non-methylated analogue, 4-(2-thiazolylazo)resorcinol (B1208428) (TAR).

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 37422-56-3 |

| Molecular Formula | C₁₀H₉N₃O₂S |

| Molecular Weight | 235.26 g/mol |

| Melting Point | 211-213 °C (decomposes) chemsrc.com |

Historical Context and Evolution of Research on this compound

The synthesis of 5-Me-TAR typically involves the diazotization of 2-aminothiazole (B372263) followed by an azo coupling reaction with orcinol (B57675) (5-methylresorcinol). chemsrc.com Early research on 5-Me-TAR and its analogues focused on their fundamental properties as chromogenic reagents for the spectrophotometric determination of metal ions. researchgate.net

The evolution of research on 5-Me-TAR has seen a progression from its use in simple colorimetric tests to more sophisticated analytical techniques. In recent years, investigations have expanded to include its application in:

Reversed-phase high-performance liquid chromatography (RP-HPLC): For the separation and determination of metal chelates. koreascience.kr

Solid-phase extraction (SPE): Where 5-Me-TAR is immobilized on a solid support to preconcentrate metal ions from various matrices. researchgate.net

Micellar media studies: To enhance the sensitivity and selectivity of analytical methods. researchgate.net

Theoretical and computational studies: To understand the structure and selectivity of its metal complexes. researchgate.net

This evolution reflects the broader trends in analytical chemistry towards developing more robust, sensitive, and versatile analytical methods.

Scope and Research Imperatives for this compound Studies

The scope of research on this compound continues to broaden, driven by the need for advanced analytical tools in environmental monitoring, industrial quality control, and biological analysis. Current and future research imperatives for 5-Me-TAR and related thiazolylazo dyes include:

Development of Novel Sensor Technologies: A key area of future research is the incorporation of 5-Me-TAR into various sensor platforms, such as optical and electrochemical sensors, for the real-time and in-situ detection of metal ions. researchgate.net

Design of Advanced Extraction and Separation Materials: Further exploration of 5-Me-TAR immobilized on different solid supports, including nanomaterials, can lead to the development of highly efficient and selective materials for solid-phase extraction and separation of trace metals. researchgate.net

Investigation of New Metal Complexes and Analytical Applications: While the interactions of 5-Me-TAR with Co(II), Ni(II), and Zn(II) are well-documented, there is potential to explore its complexation with other metal ions and to develop new analytical methods for their determination.

Green Analytical Chemistry Approaches: Future studies are likely to focus on developing analytical methods using 5-Me-TAR that are more environmentally friendly, for instance, by reducing the use of organic solvents through techniques like cloud point extraction or by using micellar media. researchgate.net

Synergistic Systems: Investigating the use of 5-Me-TAR in combination with other reagents, such as ionic liquids or surfactants, to enhance the analytical performance of extraction and determination methods is a promising research avenue. researchgate.net

The continued exploration of these research areas will undoubtedly solidify the position of this compound as a valuable tool in the arsenal (B13267) of analytical chemists.

Table 2: Research Findings on Metal Ion Determination using this compound

| Metal Ion | Analytical Method | Key Findings |

|---|---|---|

| Cobalt(II) | Reversed-Phase Capillary High-Performance Liquid Chromatography (RP-Capillary-HPLC) | Detection limit of 17.7 ppb was achieved with a mobile phase of 30% MeCN at pH 7.20. koreascience.kr |

| Nickel(II) | Liquid-Liquid Extraction-Spectrophotometry | In the presence of Aliquat 336, a ternary complex is formed with a λmax at 545 nm and a molar absorptivity of 5.0 × 10⁴ dm³ mol⁻¹ cm⁻¹. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-4-7(14)5-8(15)9(6)12-13-10-11-2-3-16-10/h2-5,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABKTXRFMJIJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=NC2=NC=CS2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37422-56-3 | |

| Record name | 4-(2-Thiazolylazo)orcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Preparation Methodologies for 5 Methyl 4 2 Thiazolylazo Resorcinol and Its Composites

Established Synthetic Pathways for 5-Methyl-4-(2-thiazolylazo)resorcinol

The principal and most established method for synthesizing this compound (also known as 5-methyl-4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol) is through a classic azo coupling reaction. iosrjournals.orguobaghdad.edu.iq This process involves two main stages: the diazotization of a heterocyclic amine, 2-aminothiazole (B372263), and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound, 5-methylresorcinol (orcinol). nih.gov

Stage 1: Diazotization of 2-Aminothiazole

The first step is the conversion of 2-aminothiazole into a highly reactive diazonium salt. This is typically achieved by treating the amine with a nitrosating agent under strongly acidic and cold conditions (0-5 °C) to prevent the decomposition of the unstable diazonium salt. iosrjournals.orgekb.eg A common procedure involves the use of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid or sulfuric acid. researchgate.net Alternatively, nitrosylsulfuric acid, prepared by dissolving sodium nitrite in concentrated sulfuric acid, can be used for the diazotization, which is particularly effective for less reactive amines. iosrjournals.org The reaction mixture is kept at a low temperature throughout the addition of the amine to ensure the complete formation of the diazonium salt. iosrjournals.org

Stage 2: Azo Coupling Reaction

The freshly prepared diazonium salt solution is then slowly added to a basic or alkaline solution of the coupling component, 5-methylresorcinol. jocpr.com The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and attacks the electron-rich resorcinol (B1680541) ring. The hydroxyl groups of 5-methylresorcinol are strong activating groups, directing the substitution to the ortho position relative to one hydroxyl group and para to the other, which is the C-4 position. The reaction is typically carried out at a low temperature (below 5 °C) and under controlled pH, often adjusted with sodium acetate (B1210297) or sodium hydroxide, to facilitate the coupling and minimize side reactions. ekb.egnih.gov The final product, this compound, precipitates from the reaction mixture as a colored solid and can be purified by filtration, washing, and recrystallization from a suitable solvent like ethanol (B145695) or benzene. iosrjournals.orgnih.gov

Functionalization and Derivatization Approaches for Enhanced Performance

Research on the functionalization of this compound has predominantly focused not on the chemical modification of the molecule itself, but on its incorporation into various solid matrices. This approach creates composite materials where the inherent chelating and chromogenic properties of the molecule are harnessed in a solid-phase format, enhancing its stability, reusability, and ease of use in applications like solid-phase extraction and sensing.

Immobilizing this compound onto or into a solid support prevents leaching and allows for its use in flow systems and for repeated cycles of metal ion capture and elution.

Sol-gel encapsulation is a widely reported and effective method for entrapping this compound (5-Me-TAR) within a porous and inert silica (B1680970) glass network. ekb.egnih.gov This technique involves the hydrolysis and condensation of silicon alkoxide precursors, such as tetraethoxysilane (TEOS) or a mixture of functionalized alkoxysilanes, in the presence of the 5-Me-TAR ligand. ekb.egresearchgate.net

The process typically begins by dissolving 5-Me-TAR in an alcohol, which is then mixed with the alkoxysilane precursors. researchgate.net A study on creating a sorbent for zinc ion removal used a hybrid matrix of (3-glycidyloxypropyl)trimethoxysilane (GPTMS), 3-(diethoxymethylsilyl)propylamine (B1265398) (DEMPA), and (3-aminopropyl)triethoxysilane (APTES). researchgate.net Water is added, often with an acid or base catalyst, to initiate the hydrolysis and polycondensation reactions. As the silica network forms and solidifies into a gel, the 5-Me-TAR molecules are physically trapped within the developing pores. ekb.eg After an aging and drying process, a rigid, transparent xerogel monolith doped with the ligand is obtained. nih.gov

The key advantage of this method is that the ligand is physically entrapped without chemical modification, preserving its chelating properties. ekb.eg The porosity of the sol-gel matrix allows small metal ions to diffuse into the pores and form complexes with the immobilized ligand, while the larger ligand molecule remains confined. ekb.egresearchgate.net The resulting composite material demonstrates high thermal and chemical resistance. nih.gov

Table 1: Components Used in Sol-Gel Encapsulation of 5-Me-TAR for Zinc Ion Removal This interactive table summarizes the components and their roles in a typical sol-gel synthesis for creating a 5-Me-TAR composite.

| Component | Chemical Name | Role in Synthesis |

|---|---|---|

| 5-Me-TAR | This compound | Active Ligand (Dopant) |

| GPTMS | (3-Glycidyloxypropyl)trimethoxysilane | Primary Matrix Precursor |

| DEMPA | 3-(Diethoxymethylsilyl)propylamine | Hybrid Matrix Precursor |

| APTES | (3-Aminopropyl)triethoxysilane | Hybrid Matrix Precursor / Adhesion Promoter |

| Ethanol | Ethanol | Common Solvent |

| Water | Dihydrogen Monoxide | Reagent for Hydrolysis |

Data sourced from a study on solid-phase extraction of zinc ions. researchgate.net

Besides sol-gel encapsulation, other solid matrices are commonly used for immobilizing chelating agents like thiazolylazo dyes, and these methods are applicable to this compound.

Ion-Exchange Resins: Anion-exchange resins, such as Amberlite® models, can be used to immobilize anionic dyes or ligands. nih.gov 5-Me-TAR, being a phenolic compound, can be deprotonated in a suitable pH environment to form an anion, which can then be adsorbed onto a strong or weak base anion-exchange resin through electrostatic interactions. This method is advantageous for its high capacity and the potential for regeneration of the resin.

Polyurethane Foam (PUF): Polyurethane foams are versatile materials for sorbent preparation due to their high surface area and porous structure. iosrjournals.org 5-Me-TAR can be loaded onto PUF through simple physical adsorption. nih.gov For a more robust immobilization, the foam can be chemically modified. For instance, the PUF backbone can be treated to create diazonium salt groups on its surface, which can then be chemically coupled with the 5-Me-TAR molecule, forming a stable covalent bond. This creates a chelating foam with minimal risk of ligand leaching. Composite materials can also be formed by incorporating nanoparticles like zinc ferrite (B1171679) into the foam during its polymerization, with the resulting material showing high efficiency for metal ion removal. nih.gov

Incorporation of this compound into Solid Matrices

Optimization of Synthetic Conditions for this compound Yield and Purity

The optimization of the synthesis of this compound is crucial for maximizing the product yield and ensuring high purity, which is essential for its performance as an analytical reagent. Key parameters that influence the outcome of the diazotization and coupling reactions include temperature, pH, and reaction time.

Temperature: Both diazotization and coupling reactions are highly temperature-sensitive. The diazotization of 2-aminothiazole must be conducted at low temperatures, typically between -5 °C and 5 °C. iosrjournals.org Higher temperatures can lead to the decomposition of the unstable diazonium salt, resulting in reduced yield and the formation of phenolic byproducts. researchgate.net The coupling reaction is also maintained at a low temperature to ensure a controlled reaction and prevent side reactions. ekb.eg

pH Control: The pH of the reaction medium is arguably the most critical factor in the azo coupling stage. The coupling of diazonium salts with phenols is most efficient under weakly alkaline conditions (typically pH 8-10). In this pH range, the phenol (B47542) exists significantly as the more strongly activating phenoxide ion, accelerating the electrophilic substitution. However, the pH must be carefully controlled; if it becomes too alkaline, the diazonium salt can convert into a non-reactive diazotate ion. Conversely, if the pH is too acidic, the concentration of the phenoxide ion is too low for the reaction to proceed efficiently. researchgate.net The optimal pH for coupling with resorcinol derivatives is often achieved using a buffer solution, such as sodium acetate. nih.gov

Reaction Time and Reagent Purity: Allowing sufficient time for both the diazotization and coupling steps is necessary for the reaction to go to completion. iosrjournals.org Monitoring the reaction, for instance by testing for the presence of the diazonium salt with a starch-iodide paper or by using thin-layer chromatography (TLC), can help determine the optimal reaction time. nih.gov The purity of the starting materials, 2-aminothiazole and 5-methylresorcinol, is also paramount, as impurities can lead to the formation of undesired colored side products that are difficult to separate from the main product. uobaghdad.edu.iq

Table 2: Key Parameters for Optimization of this compound Synthesis This interactive table outlines the critical conditions and their typical ranges for maximizing the yield and purity of the final product.

| Parameter | Stage | Optimal Condition/Range | Rationale |

|---|---|---|---|

| Temperature | Diazotization | -5 °C to 5 °C | Prevents decomposition of unstable diazonium salt. iosrjournals.org |

| Temperature | Coupling | < 5 °C | Ensures controlled coupling and minimizes side reactions. ekb.eg |

| pH | Coupling | 8 - 10 | Maximizes concentration of reactive phenoxide ion while keeping diazonium salt stable. researchgate.net |

| Reaction Time | Both | Varies (e.g., 1-3 hours) | Ensures reaction completion; can be monitored by TLC or spot tests. iosrjournals.orgnih.gov |

| Reagents | Both | High Purity | Avoids formation of colored impurities and side products. uobaghdad.edu.iq |

Theoretical and Computational Investigations of 5 Methyl 4 2 Thiazolylazo Resorcinol

Density Functional Theory (DFT) Studies on 5-Methyl-4-(2-thiazolylazo)resorcinol

Density Functional Theory (DFT) has been a pivotal computational method for investigating the molecular and electronic properties of this compound (5-Me-TAR). Researchers have utilized DFT to build a comprehensive understanding of the compound's fundamental characteristics.

Conformational Analysis and Molecular Structure Elucidation of this compound.researchgate.netchemicalpapers.com

Computational studies have identified the various possible spatial arrangements, or conformers, of the 5-Me-TAR molecule. researchgate.net Through a potential energy surface scan, researchers have determined that this compound can exist in eight different conformers. researchgate.netchemicalpapers.comresearchgate.net These conformers were identified using software such as Spartan 13 and subsequently optimized using DFT calculations, specifically with the B3LYP functional and the 6-311G(d,p) basis set in the Gaussian 09 software package. researchgate.netchemicalpapers.comresearchgate.net

Following the optimization of all conformers, the one with the lowest energy, representing the most stable molecular structure, was selected for further detailed analysis. researchgate.netchemicalpapers.com All the structural parameters, such as bond lengths and bond angles, for this most stable conformer were predicted using the same DFT (B3LYP) method. researchgate.netchemicalpapers.comresearchgate.net This computational elucidation of the molecule's three-dimensional geometry is fundamental for understanding its chemical behavior and interactions.

Electronic Structure and Spectroscopic Parameter Prediction of this compound.researchgate.netresearchgate.netresearchgate.net

The electronic properties of 5-Me-TAR have been extensively investigated using DFT. These studies are crucial for understanding the molecule's reactivity, stability, and spectroscopic behavior. The global minimum optimized structure of the free sensor has been investigated using DFT with the def2-TZVP basis set. researchgate.net

Key aspects of the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are calculated. The energy gap between the HOMO and LUMO is a critical parameter that helps in predicting the chemical reactivity and kinetic stability of the molecule. Furthermore, Time-Dependent Density Functional Theory (TDDFT) calculations have been employed to understand the electronic transitions, particularly in the context of its complexes with metal ions, which are often stabilized by charge transfer processes from the sensor to the metal. researchgate.net

Vibrational Analysis of this compound (FT-IR, FT-Raman).researchgate.netchemicalpapers.com

Vibrational spectroscopy provides a fingerprint of a molecule, with specific vibrational modes corresponding to different functional groups and bonds. For 5-Me-TAR, both experimental and theoretical vibrational analyses have been performed. researchgate.netchemicalpapers.com The experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra were recorded for the compound in its powder form. researchgate.netchemicalpapers.com The FT-IR spectrum was measured in the 4000–550 cm⁻¹ range, while the FT-Raman spectrum was recorded from 4000–100 cm⁻¹. researchgate.netchemicalpapers.com

To complement the experimental data, theoretical vibrational frequencies were predicted using DFT calculations at the B3LYP/6-311G(d,p) level of theory. researchgate.netchemicalpapers.comresearchgate.net The predicted frequencies were then compared with the experimental FT-IR and FT-Raman results, showing good agreement. researchgate.netchemicalpapers.com This comparison allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, confirming the functional groups present and providing further validation for the calculated molecular structure. scienceacademique.com

Table 1: Spectroscopic Methods and Ranges for Vibrational Analysis of 5-Me-TAR

| Spectroscopic Technique | Experimental Range |

|---|---|

| FT-IR | 4000–550 cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for this compound.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For 5-Me-TAR, experimental ¹H and ¹³C NMR spectra have been recorded. researchgate.netchemicalpapers.com In conjunction with these experiments, theoretical calculations of the NMR chemical shifts were performed. researchgate.net

The theoretical chemical shifts were determined using the Gauge-Including Atomic Orbital (GIAO) method, a common and reliable approach for predicting NMR parameters within the DFT framework. researchgate.netchemicalpapers.com The calculated ¹H and ¹³C chemical shifts were then compared with the experimentally observed values. researchgate.netchemicalpapers.com This comparative analysis aids in the unambiguous assignment of NMR signals to specific nuclei within the molecule and serves as a stringent test of the accuracy of the computationally determined molecular structure. mdpi.com

UV-Vis Absorption Spectra Simulations of this compound.researchgate.net

The electronic transitions of 5-Me-TAR have been studied using UV-Vis spectroscopy. Both experimental measurements and theoretical simulations of the UV-Vis absorption spectrum have been conducted. researchgate.netchemicalpapers.com The theoretical spectrum is typically calculated using Time-Dependent DFT (TD-DFT), which can predict the electronic transitions that are responsible for the absorption of light in the ultraviolet and visible regions. researchgate.net

The results of the simulated UV-Vis spectra are compared with the experimental data to identify and characterize the electronic transitions of the 5-Me-TAR molecule. researchgate.netchemicalpapers.comresearchgate.net This analysis provides insight into the molecule's chromophoric system and how its electronic structure is affected by factors such as solvent and complexation with metal ions. researchgate.net

Quantum Chemical Characterization of this compound-Metal Ion Interactions.researchgate.net

A significant area of theoretical investigation for 5-Me-TAR is its ability to act as a sensor by forming complexes with various metal ions. researchgate.net Quantum chemical calculations, specifically DFT, have been used to characterize these interactions in detail. researchgate.net

The binding energy of 5-Me-TAR with a wide range of metal ions has been calculated to compare its selectivity. researchgate.net The studied ions include alkali metals (Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺, Ba²⁺), and several transition metals (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pd²⁺, Cd²⁺, and Hg²⁺). researchgate.net These calculations were performed using DFT with the def2-TZVP basis set. researchgate.net

The results indicate a clear preference in binding. The calculated binding energies for most transition metal ions are lower (indicating stronger binding) than those for alkaline earth metal ions, which in turn are lower than those for alkali metal ions. researchgate.net Among all the metals studied, 5-Me-TAR shows the highest selectivity toward the Cu²⁺ ion. researchgate.net Further analysis using Natural Bond Order (NBO) and charge decomposition was performed to examine the nature of the metal-ligand bonds. researchgate.net TDDFT results confirmed that the 5-Me-TAR-Cu²⁺ complex is stabilized by a charge transfer process from the sensor to the metal ion, supporting the potential development of 5-Me-TAR as a selective sensor for Cu²⁺. researchgate.net

Table 2: Metal Ions Investigated for Interaction with 5-Me-TAR

| Ion Category | Metal Ions Studied |

|---|---|

| Alkali Metals | Na⁺, K⁺ |

| Alkaline Earth Metals | Mg²⁺, Ca²⁺, Ba²⁺ |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | 5-Me-TAR |

| Copper(II) ion | Cu²⁺ |

| Sodium ion | Na⁺ |

| Potassium ion | K⁺ |

| Magnesium ion | Mg²⁺ |

| Calcium ion | Ca²⁺ |

| Barium ion | Ba²⁺ |

| Manganese(II) ion | Mn²⁺ |

| Cobalt(II) ion | Co²⁺ |

| Nickel(II) ion | Ni²⁺ |

| Zinc(II) ion | Zn²⁺ |

| Palladium(II) ion | Pd²⁺ |

| Cadmium(II) ion | Cd²⁺ |

| Mercury(II) ion | Hg²⁺ |

| Carbon Disulfide | CS₂ |

| Ethanol (B145695) | C₂H₅OH |

| Ether | (C₂H₅)₂O |

| Potassium Hydroxide | KOH |

Binding Energy Calculations for Diverse Metal Ions with this compound

Theoretical studies employing Density Functional Theory (DFT) with the def2-TZVP basis set have been instrumental in understanding the interaction between this compound (5-Me-TAR) and a variety of metal ions. researchgate.netresearchgate.net By calculating the binding energy, researchers can predict the stability and selectivity of the complexes formed. These calculations have been performed for a wide range of metal ions, including alkali metals (Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺, Ba²⁺), and transition metals (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pd²⁺, Cd²⁺, and Hg²⁺). researchgate.netresearchgate.net

A key finding from these computational investigations is that the binding energy values are generally lower for most transition metal ions compared to alkaline earth and alkali metal ions. researchgate.netresearchgate.net This suggests a stronger interaction and higher affinity between 5-Me-TAR and transition metals. Among all the ions studied, calculations revealed that 5-Me-TAR exhibits the highest selectivity towards the Cu²⁺ ion, indicating the formation of a particularly stable complex. researchgate.net These theoretical predictions are crucial for developing applications such as ion sensors, where high selectivity is a primary requirement. researchgate.net

Table 1: Summary of Binding Energy and Selectivity Findings for 5-Me-TAR with Various Metal Ions

| Metal Ion Category | Specific Ions Studied | General Binding Energy Trend | Highest Selectivity |

| Transition Metals | Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pd²⁺, Cd²⁺, Hg²⁺ | Lower binding energy (stronger interaction) compared to other groups. researchgate.net | Cu²⁺ researchgate.net |

| Alkaline Earth Metals | Mg²⁺, Ca²⁺, Ba²⁺ | Higher binding energy (weaker interaction) than transition metals. researchgate.netresearchgate.net | Not specified |

| Alkali Metals | Na⁺, K⁺ | Higher binding energy (weaker interaction) than transition metals. researchgate.netresearchgate.net | Not specified |

Selectivity Predictions and Mechanistic Insights via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the regio- and site-selectivity of organic reactions and interactions. rsc.org In the case of this compound (5-Me-TAR), DFT calculations have been successfully used to compare its selectivity toward various metal ions. researchgate.net These theoretical models investigate the optimized geometric structures of the free 5-Me-TAR ligand and its corresponding metal complexes in the gas phase. researchgate.netresearchgate.net

The computational results strongly indicate that 5-Me-TAR demonstrates a pronounced selectivity for the Cu²⁺ ion over other tested metal ions. researchgate.net Further mechanistic insights have been obtained using Time-Dependent Density Functional Theory (TDDFT). TDDFT results confirm that the stability of the 5-Me-TAR-Cu²⁺ complex is significantly influenced by a sensor-to-metal charge transfer process. researchgate.net This charge transfer mechanism is a key factor underpinning the selective binding and suggests that 5-Me-TAR is a highly suitable candidate for the development of selective Cu²⁺ ion detection sensors. researchgate.net

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analyses of this compound Complexes

To gain a deeper understanding of the bonding characteristics within metal-ligand complexes, Natural Bond Orbital (NBO) analysis is a critical computational method. nih.gov For this compound (5-Me-TAR), NBO analysis, along with charge decomposition analysis, has been employed to examine the nature of the bonds formed between the ligand and metal ions. researchgate.net This type of analysis provides detailed information about electron delocalization, charge transfer interactions, and the specific orbitals involved in the coordination, which collectively determine the stability of the resulting complex. nih.gov

Non-Covalent Interaction (NCI) analysis is another vital computational tool used to identify and visualize non-covalent interactions, such as van der Waals forces and steric effects, within a molecular system. nih.gov While specific NCI results for 5-Me-TAR complexes are not detailed in the provided sources, the application of NBO analysis confirms a detailed examination of the electronic interactions that confer stability and selectivity in its metal complexes. researchgate.net

Solvent Effects on the Spectroscopic and Electrochemical Behavior of this compound

The surrounding solvent environment, particularly the presence of surfactants, can significantly alter the spectroscopic and electrochemical properties of this compound (5-Me-TAR). researchgate.net Studies conducted in aqueous solutions at neutral pH have investigated these effects using various types of surfactants: cationic (dodecylpyridinium chloride, cetylpyridinium (B1207926) chloride), nonionic (Triton X100, Tween 20), and anionic (sodium dodecyl sulfate). researchgate.netdergipark.org.tr

Spectroscopically, the addition of surfactants to a solution of the dye molecule results in a large bathochromic shift (a shift to longer wavelengths) of its absorption maxima. researchgate.net This change indicates an alteration in the electronic environment of the dye, influenced by its interaction with the surfactant molecules. researchgate.net

The electrochemical behavior, as studied by cyclic voltammetry (CV), also shows significant changes. researchgate.net In the absence of certain surfactants, the electrochemical reduction of 5-Me-TAR is an adsorption-controlled reaction. However, with the addition of the cationic surfactant cetylpyridinium chloride (CPC), the mechanism shifts to a semi-reversible, diffusion-controlled reduction, observed at a peak potential of -0.43 V. dergipark.org.tr The concentration of the surfactant is a critical factor; increasing the CPC concentration causes the peak potential of the electrode reaction to shift cathodically by approximately 120 mV, while the peak current can decrease by as much as a factor of ten. dergipark.org.tr These modifications are attributed to the specific interactions between the dye and the type and concentration of the surfactant in the solution.

Table 2: Influence of Surfactants on the Properties of this compound

Coordination Chemistry and Complexation Behavior of 5 Methyl 4 2 Thiazolylazo Resorcinol

Ligand Properties of 5-Methyl-4-(2-thiazolylazo)resorcinol

This compound, often abbreviated as MTAR or 5-Me-TAR, is a member of the thiazolylazo dye family. researchgate.netsemanticscholar.org These compounds are recognized for their potent chelating properties, making them valuable reagents in coordination chemistry and analytical applications for metal ion determination. researchgate.netresearchgate.net The coordination behavior of MTAR is dictated by its molecular structure, which features several potential donor atoms and exhibits distinct acid-base properties in solution.

The acid-base behavior of this compound in solution is characterized by a series of protonation and deprotonation equilibria involving the two hydroxyl groups of the resorcinol (B1680541) moiety and the nitrogen atom of the thiazole (B1198619) ring. The state of protonation is highly dependent on the pH of the solution.

In strongly acidic media, the ligand can be fully protonated. As the pH increases, it undergoes stepwise deprotonation. The neutral form of MTAR can be converted into a monoanion in slightly acidic to neutral conditions. researchgate.net Studies on the complexation with cobalt show that the ligand exists as a monoprotonated species (HL⁻) and a fully deprotonated species (L²⁻) depending on the pH. semanticscholar.org For instance, the formation of a binary Co-MTAR complex occurs around pH 5.5, which corresponds with the conversion of the neutral MTAR to its monoanionic form. researchgate.net The formation of other complexes at higher pH values (e.g., 6.8–8.7) involves the fully deprotonated ligand (L²⁻). semanticscholar.org The presence of surfactants can also influence the protonation equilibria of the dye. researchgate.net

The different protonated and deprotonated forms of the ligand can be represented as follows:

H₃L⁺ : Fully protonated form (in strong acid).

H₂L : Neutral form.

HL⁻ : Monodeprotonated form (phenolic proton lost).

L²⁻ : Fully deprotonated form (both phenolic protons lost).

This compound acts as a tridentate ligand, coordinating to metal ions through a specific arrangement of donor atoms. The primary chelating sites are:

The nitrogen atom of the thiazole ring.

One of the nitrogen atoms of the azo group (-N=N-).

The oxygen atom of the hydroxyl group at the ortho-position to the azo group.

Formation of Binary and Ternary Metal Complexes with this compound

MTAR forms stable colored complexes with a variety of transition metal ions, including cobalt, nickel, copper, and zinc. researchgate.netsemanticscholar.org These reactions can result in the formation of either binary complexes (metal ion and MTAR) or ternary complexes, where a third component, such as a cationic surfactant or another ligand, is incorporated into the coordination sphere. semanticscholar.org

The stoichiometry of the metal complexes formed with MTAR has been investigated for several metal ions. A common molar ratio observed is 2:1 (ligand:metal).

For example, in studies with nickel(II), a binary complex with the formula [Ni(HL⁻)₂] is formed in a slightly acidic medium. researchgate.net In the presence of the ionic liquid Aliquat 336, a ternary complex with the formula (A336⁺)₂[Ni(L²⁻)₂] is extracted at a pH of 8.5. researchgate.net Similarly, investigations into cobalt complexation revealed a 2:1 MTAR-to-Co molar ratio for both a neutral binary chelate and a ternary ion-association complex. semanticscholar.org

The stability of these complexes is often described by formation constants or, in solvent extraction systems, by the constant of extraction (Kex). For the Ni(II)-MTAR-Aliquat 336 ternary system, the extraction constant was determined to be Log Kex = 6.1. researchgate.net For the related ligand PAR, stability constants with numerous divalent metals have been extensively studied, demonstrating the high affinity of this class of chelators for metal ions. nih.gov

Table 1: Stoichiometry of Selected Metal Complexes with this compound (MTAR)

| Metal Ion | Complex Type | Formula | Stoichiometry (MTAR:Metal) |

|---|---|---|---|

| Ni(II) | Binary | [Ni(HL⁻)₂] | 2:1 |

| Ni(II) | Ternary | (A336⁺)₂[Ni(L²⁻)₂] | 2:1 |

| Co(III) | Binary | [CoIII(L²⁻)(HL⁻)] | 2:1 |

| Co(III) | Ternary | (BZ⁺)[CoIII(L²⁻)₂] | 2:1 |

The interaction between this compound and cobalt has been studied in detail, particularly in water-chloroform solvent extraction systems. semanticscholar.orgresearchgate.net A significant finding is that the complexation process involves the oxidation of the initial cobalt(II) species to the more stable cobalt(III) state, likely by atmospheric oxygen. semanticscholar.org This oxidation leads to the formation of robust Co(III) complexes.

Two distinct types of cobalt complexes with MTAR have been identified based on the reaction conditions:

Ternary Complex: In the presence of a cationic ion-association reagent like benzalkonium chloride (BZC), a ternary ion-association complex is formed over a broader and more alkaline pH range (6.8–8.7). semanticscholar.org This species is represented by the formula (BZ⁺)[CoIII(L²⁻)₂] , where BZ⁺ is the benzalkonium cation. semanticscholar.orgresearchgate.net In this complex, the cobalt(III) ion is coordinated by two fully deprotonated MTAR ligands, forming an anionic chelate which then pairs with the BZ⁺ cation for extraction. semanticscholar.org

Table 2: Characteristics of Cobalt-MTAR Complexes

| Complex Type | Formula | Reagents | Optimal pH |

|---|---|---|---|

| Binary | [CoIII(L²⁻)(HL⁻)] | MTAR | ~5.5 |

| Ternary | (BZ⁺)[CoIII(L²⁻)₂] | MTAR, Benzalkonium Chloride (BZC) | 6.8 - 8.7 |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | MTAR, 5-Me-TAR, 5-methyl-4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol |

| Cobalt | Co |

| Nickel | Ni |

| Copper | Cu |

| Zinc | Zn |

| 4-(2'-thiazolylazo)-resorcinol | TAR |

| 4-(2'-pyridylazo)-resorcinol | PAR |

| Aliquat 336 | - |

| Benzalkonium Chloride | BZC |

| Chloroform (B151607) | - |

Investigation of Complexation with Specific Metal Ions

Chelation with Copper(II) Ions

This compound (5-Me-TAR) demonstrates a pronounced selectivity for copper(II) ions. doaj.orgresearchgate.net Theoretical investigations using Density Functional Theory (DFT) have explored the structure and selectivity of 5-Me-TAR as a sensor for various metal ions, concluding that it exhibits the highest selectivity for Cu²⁺. doaj.orgresearchgate.net The binding energy calculated for the 5-Me-TAR-Cu²⁺ complex is lower than for many other transition, alkaline earth, and alkali metal ions, indicating a stronger and more favorable interaction. doaj.orgresearchgate.net

Table 1: Research Findings on 5-Me-TAR Chelation with Copper(II)

| Parameter | Finding | Source |

|---|---|---|

| Selectivity | Highest among various tested metal ions (including Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Pd²⁺, Cd²⁺) | doaj.orgresearchgate.net |

| Stabilization | Stabilized by a sensor-to-metal charge transfer process | doaj.orgresearchgate.net |

| Methodology | Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) | doaj.orgresearchgate.net |

| Application | Used as a solid-phase extractant for Cu(II) removal | researchgate.net |

Complex Formation with Zinc(II) Ions

The complexation of 5-Me-TAR with zinc(II) ions has been effectively utilized in solid-phase extraction applications. scielo.brnih.gov In one key application, the ligand was encapsulated within a porous sol-gel glass to create a solid resin for the express purpose of extracting zinc ions from aqueous solutions. researchgate.netscielo.brnih.gov

The mechanism involves the diffusion of small Zn(II) ions into the pores of the glass matrix, where they are complexed by the entrapped 5-Me-TAR ligand. scielo.brnih.gov The formation of the 5-Me-TAR-Zn complex within the sol-gel glass has been characterized using absorption and fluorescence spectroscopy. scielo.br Research has identified the optimal conditions for achieving the maximum uptake of zinc. scielo.brnih.gov The complexation reaction is pH-dependent, with the highest efficiency observed at a pH of 6. scielo.br The process is also relatively rapid, requiring a shaking time of 30 minutes to reach equilibrium. scielo.br Under these optimal conditions, the solid sorbent demonstrated a significant capacity for zinc, measured at 0.153 millimoles of Zn(II) per gram of resin. scielo.br

Table 2: Optimal Conditions for Zinc(II) Complexation by Sol-Gel Entrapped 5-Me-TAR

| Parameter | Optimal Value | Source |

|---|---|---|

| pH | 6 | scielo.br |

| Equilibration Time | 30 minutes | scielo.br |

| Solid Phase Capacity | 0.153 mmol Zn/g | scielo.br |

| Method | Batch method, solid-phase extraction | scielo.brnih.gov |

Reactivity with Nickel(II) Ions

The reactivity of 5-Me-TAR with nickel(II) ions has been studied in liquid-liquid extraction systems, where it forms both binary and ternary complexes depending on the reaction conditions. researchgate.net In a slightly acidic medium and in the absence of an ion-association agent, 5-Me-TAR (denoted as H₂L) reacts with Ni(II) to form a binary complex with the formula [Ni(HL⁻)₂]. researchgate.net This complex exhibits a characteristic absorption maximum (λmax) at 548 nm with a shoulder at 590 nm. researchgate.net

The reactivity is significantly enhanced in the presence of a cationic ion-association agent, such as the ionic liquid Aliquat 336 (A336). researchgate.net Under optimal conditions of pH 8.5, a ternary complex is formed and extracted into an isobutanol phase. researchgate.net The stoichiometry of this ion-association complex is (A336⁺)₂[Ni(L²⁻)₂], indicating that two deprotonated ligand molecules coordinate to the nickel ion, and the resulting anionic chelate is neutralized by two Aliquat 336 cations. researchgate.net This ternary system is characterized by a high molar absorptivity and a slight shift in the absorption maximum compared to the binary complex. researchgate.net

Table 3: Spectrophotometric and Extraction Data for Nickel(II)-5-Me-TAR Complexes

| Complex Type | Stoichiometry | Optimal pH | λmax | Molar Absorptivity (ε) | Source |

|---|---|---|---|---|---|

| Binary | [Ni(HL⁻)₂] | Slightly Acidic | 548 nm | Not specified | researchgate.net |

| Ternary | (A336⁺)₂[Ni(L²⁻)₂] | 8.5 | 545 nm | 5.0 × 10⁴ dm³ mol⁻¹ cm⁻¹ | researchgate.net |

Coordination with Vanadium(V) Species

This compound has been identified as an effective reagent for the liquid-liquid extraction of both vanadium(IV) and vanadium(V). semanticscholar.orgresearchgate.net Its coordination behavior with vanadium(V) is particularly noted in the context of forming ternary ion-association complexes. nih.govresearchgate.net

Studies on analogous systems and direct references indicate that 5-Me-TAR forms complexes with V(V) that can dimerize in the organic phase during extraction. nih.gov This behavior is observed in extraction systems containing a cationic counter-ion, where an anionic chelate of [VO₂(MTAR)]⁻ is first formed. nih.gov In the presence of a suitable counter-ion like 2,3,5-triphenyltetrazol-2-ium (TT⁺), these monomeric units can associate in the organic phase (e.g., chloroform) to form a dimer. nih.gov This results in a stable 2:2:2 complex with the proposed formula [(TT⁺)[VO₂(MTAR)]]₂. nih.gov The formation of such stable ternary complexes is crucial for the effective extraction and subsequent spectrophotometric determination of vanadium. nih.govresearchgate.net

Reactions with Chromium(III) Ions (comparative studies with TAR)

Direct, detailed studies on the complexation of 5-Me-TAR with chromium(III) ions are not extensively documented in the available literature. However, its reactivity is confirmed by the observation that Cr(III) is a serious interferent in the analytical determination of other metals, such as nickel(II), using 5-Me-TAR. researchgate.net This interference implies the formation of a stable Cr(III)-5-Me-TAR complex.

For a comparative perspective, the reaction of the parent compound, 4-(2-thiazolylazo)resorcinol (B1208428) (TAR), with Cr(III) is well-characterized. doaj.orgscielo.br Cr(III) reacts with TAR to form a red-colored complex, a process that is notably slow at room temperature. doaj.orgscielo.br The complex formation can be significantly accelerated by using microwave irradiation, which reduces the reaction time to around 5 minutes. doaj.orgscielo.br The resulting Cr(III)-TAR complex is stable for at least 24 hours. doaj.orgscielo.br The system's analytical sensitivity is enhanced by the addition of a cationic surfactant, N-cetyl-N,N,N-trimethylammonium bromide (CTAB), which also helps to solubilize the complex in the aqueous medium. doaj.orgscielo.br

Table 4: Comparative Data on Cr(III) Complexation with TAR

| Parameter | Finding for TAR-Cr(III) System | Source |

|---|---|---|

| Reactivity of 5-Me-TAR | Cr(III) is a known serious interferent, implying complex formation. | researchgate.net |

| Complex Color (TAR) | Red | doaj.orgscielo.br |

| Optimal pH (TAR) | 5.7 | doaj.orgscielo.br |

| Reaction Kinetics (TAR) | Slow at room temperature; accelerated by microwave energy. | doaj.orgscielo.br |

| Absorption Maximum (TAR) | 545 nm | doaj.orgscielo.br |

| Molar Absorptivity (TAR) | 2.73 x 10⁴ L mol⁻¹ cm⁻¹ | doaj.orgscielo.br |

| Sensitizing Agent (TAR) | N-cetyl-N,N,N-trimethylammonium bromide (CTAB) | doaj.orgscielo.br |

Complexation with Other Transition Metal Ions

Beyond the ions previously discussed, 5-Me-TAR forms complexes with several other transition metals. DFT calculations have been used to assess the binding energy of 5-Me-TAR with ions such as Mn²⁺, Co²⁺, Pd²⁺, and Cd²⁺. researchgate.net

The coordination with cobalt is particularly well-documented. semanticscholar.orgresearchgate.net The interaction between Co(II) and 5-Me-TAR in a water-chloroform extraction system involves the oxidation of the metal ion from Co(II) to Co(III) by atmospheric oxygen. semanticscholar.org In the absence of a cationic surfactant, an incomplete extraction occurs around pH 5.5, forming a neutral chelate with the formula [Co³⁺(MTAR²⁻)(HMTAR⁻)]. This complex contains one fully deprotonated ligand and one monoprotonated ligand. semanticscholar.org

When a cationic ion-association reagent like benzalkonium chloride (BZC) is introduced, a highly extractable ternary complex is formed over a broader pH range of 6.8–8.7. semanticscholar.org The stoichiometry of this species is (BZ⁺)[Co³⁺(MTAR²⁻)₂], where the anionic chelate [Co³⁺(MTAR²⁻)₂]⁻ pairs with the benzalkonium cation. semanticscholar.orgresearchgate.net This ternary complex shows a different absorption maximum than the binary species. semanticscholar.org

Table 5: Characteristics of Cobalt-5-Me-TAR Complexes

| Complex Type | Stoichiometry | Optimal pH | λmax | Source |

|---|---|---|---|---|

| Binary | [Co³⁺(MTAR²⁻)(HMTAR⁻)] | ~5.5 | 509 nm | semanticscholar.org |

| Ternary | (BZ⁺)[Co³⁺(MTAR²⁻)₂] | 6.8 - 8.7 | 550 nm | semanticscholar.org |

Mechanisms of Ion-Association Complex Formation Involving this compound

The formation of ion-association complexes is a key mechanism in the coordination chemistry of this compound, particularly in liquid-liquid extraction systems for analytical purposes. researchgate.netsemanticscholar.orgresearchgate.net This mechanism typically involves a two-step process that results in a neutral, hydrophobic ternary species that is readily extractable into an organic solvent.

Step 1: Formation of an Anionic Chelate First, the 5-Me-TAR ligand (H₂L) reacts with a metal ion, such as Ni(II) or Co(II), in an aqueous solution. The ligand is deprotonated, acting as a tridentate chelating agent, and forms a stable anionic complex. Examples include the formation of [Ni(L²⁻)₂]²⁻ and [Co³⁺(L²⁻)₂]⁻ (following oxidation of Co(II)). researchgate.netsemanticscholar.org These anionic chelates are often intensely colored but may have limited solubility in nonpolar organic solvents.

Step 2: Association with a Bulky Cation Next, a large, bulky organic cation (C⁺), often from a quaternary ammonium (B1175870) salt, ionic liquid, or tetrazolium salt, is introduced into the system. researchgate.netsemanticscholar.orgresearchgate.net This cation associates with the anionic metal chelate through electrostatic attraction to form the final neutral ternary complex, such as (C⁺)₂[Ni(L²⁻)₂] or (C⁺)[Co³⁺(L²⁻)₂]. researchgate.netsemanticscholar.org The hydrophobic nature of the large cation renders the entire ion-pair complex soluble in organic solvents like chloroform or isobutanol, facilitating its extraction from the aqueous phase. This mechanism is exemplified by the use of benzalkonium chloride (BZ⁺) in cobalt extraction and Aliquat 336 in nickel extraction. researchgate.netsemanticscholar.orgresearchgate.net

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| 5-Me-TAR / MTAR | This compound |

| TAR | 4-(2-thiazolylazo)resorcinol |

| CTAB | N-cetyl-N,N,N-trimethylammonium bromide |

| Aliquat 336 | Tricaprylylmethylammonium chloride |

| BZC | Benzalkonium chloride |

Influence of pH on this compound Complexation Equilibria

The pH of an aqueous solution plays a critical role in the complexation equilibria of this compound by controlling the deprotonation of its hydroxyl groups. As a polyprotic acid, MTAR can exist in different ionic forms depending on the hydrogen ion concentration. These varying forms of the ligand exhibit different affinities for metal ions, leading to the formation of distinct complex species across the pH spectrum.

The commencement of complex formation is often observed by a deviation in pH-metric titration curves between the free ligand and the ligand in the presence of a metal ion, typically starting at a pH of around 1.5. asianpubs.org The formation of complexes is further evidenced by a change in color of the solution during titration.

Protonation Equilibria of the Ligand:

The structure of this compound contains two hydroxyl groups and nitrogen atoms in the thiazole and azo groups, which can undergo protonation or deprotonation. The specific pH values at which these events occur, known as the acid dissociation constants (pKa), are crucial for understanding its complexation behavior. While specific pKa values for this compound are not extensively documented in readily available literature, studies on analogous compounds and the observed behavior of MTAR itself indicate that it possesses multiple protonation equilibria. The ligand can exist as a neutral molecule (H₂L), a monoprotonated species (HL⁻), or a fully deprotonated species (L²⁻). The formation of these different species directly impacts the charge and coordination capability of the ligand.

pH-Dependent Complex Formation with Various Metal Ions:

The optimal pH for the formation of stable complexes between this compound and different metal ions varies significantly. This selectivity allows for the tailored application of MTAR in analytical methods for specific metals.

For instance, the complexation with Cobalt(II) is highly pH-sensitive. In the absence of other reagents, a binary complex, which is believed to be [Coᴵᴵᴵ(L)(HL)], is formed in a narrow pH range around 5.5. colostate.edu This complex involves both a deprotonated (L²⁻) and a monoprotonated (HL⁻) ligand, indicating that at this pH, both species are available for coordination. colostate.edu However, in the presence of a cationic surfactant like benzalkonium chloride, a more stable ternary ion-association complex, (BZ⁺)[Coᴵᴵᴵ(L)₂], is formed over a broader and more alkaline pH range of 6.8 to 8.7. colostate.edu In this case, the ligand is fully deprotonated. colostate.edu An earlier study also identified an optimal pH range of 6 to 8 for cobalt complex formation. colostate.edu For chromatographic applications, a mobile phase of pH 7.20 has been found suitable for the determination of the Co(II)-MTAR chelate. researchgate.net

The complexation with Nickel(II) also demonstrates clear pH dependency. In a slightly acidic medium, a binary complex with the formula [Ni(HL)₂] is formed. researchgate.net This suggests that under these conditions, the monoprotonated form of the ligand is the primary coordinating species. In contrast, at a higher pH of 8.5 and in the presence of the ionic liquid Aliquat 336, a ternary complex with the formula (A336⁺)₂[Ni(L)₂] is extracted, for which an extraction constant (Log K) of 6.1 has been reported. researchgate.net

For Zinc(II) , studies involving the solid-phase extraction of the metal ion onto a resin impregnated with this compound have determined that the maximum uptake occurs at an optimal pH of 6. researchgate.netresearchgate.net

The table below summarizes the optimal pH conditions for the complexation of this compound with various metal ions based on available research findings.

| Metal Ion | Optimal pH Range/Value | Complex Species/Conditions |

| Cobalt(II) | ~5.5 | Binary complex: [Coᴵᴵᴵ(L)(HL)] |

| 6.8 - 8.7 | Ternary complex with benzalkonium chloride: (BZ⁺)[Coᴵᴵᴵ(L)₂] | |

| 7.20 | For RP-Capillary-HPLC determination | |

| Nickel(II) | Slightly Acidic | Binary complex: [Ni(HL)₂] |

| 8.5 | Ternary complex with Aliquat 336: (A336⁺)₂[Ni(L)₂] | |

| Zinc(II) | 6 | For maximum uptake on a solid-phase extraction resin |

The stability of the formed metal complexes is also intrinsically linked to the pH. While comprehensive tables of stability constants for this compound complexes at different pH values are scarce in the literature, the general principle holds that the stability constant (log K) will vary with pH as the concentration of the coordinating form of the ligand changes. The formation of different species, such as [ML], [ML₂], or protonated complexes like [M(HL)], will each have its own formation constant and will be favored in specific pH windows.

Advanced Analytical Methodologies and Applications Utilizing 5 Methyl 4 2 Thiazolylazo Resorcinol

Spectrophotometric and Colorimetric Applications

Spectrophotometry remains a cornerstone of quantitative analysis due to its simplicity, cost-effectiveness, and reliability. nih.gov 5-Methyl-4-(2-thiazolylazo)resorcinol (5-Me-TAR) is a highly effective reagent in this domain, serving as a sensitive indicator for various analytes.

The fundamental principle behind the use of this compound as a spectrophotometric reagent lies in its function as a chelating ligand. In its free form, the 5-Me-TAR molecule exhibits a characteristic absorption spectrum in the ultraviolet-visible range. Upon interaction with a metal ion, it forms a stable metal-ligand complex. This complexation event induces a significant change in the electronic structure of the molecule, resulting in the formation of a new species with a different and often more intense color.

This change is observed instrumentally as a shift in the maximum absorption wavelength (λmax) to a longer wavelength, an effect known as a bathochromic or "red" shift. dergipark.org.tr For instance, the complex formed between Zn(II) and 5-Me-TAR results in a new broad absorption band between 450 nm and 550 nm that is not present in the spectrum of the free ligand. According to the Beer-Lambert Law, the absorbance of the resulting colored complex at its specific λmax is directly proportional to the concentration of the metal ion analyte in the sample. This linear relationship allows for the construction of a calibration curve from standards of known concentration, which is then used to determine the concentration of the analyte in unknown samples. The derivatives of resorcinol (B1680541), including 5-Me-TAR, have been widely employed to facilitate the concentration and determination of numerous metals through this principle.

To improve the performance of analytical methods, researchers have focused on strategies to enhance the sensitivity (ability to detect low concentrations) and selectivity (ability to measure the analyte without interference from other substances) of spectrophotometric systems involving 5-Me-TAR.

The introduction of surfactants into the analytical system is a powerful technique for enhancing method sensitivity and selectivity. researchgate.net Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into organized structures called micelles. researchgate.netnih.gov These micelles create a unique microenvironment that can significantly influence the complexation reaction between 5-Me-TAR and metal ions.

The primary advantages of using micellar media include:

Solubilization: Many metal-ligand complexes have poor solubility in aqueous solutions. Micelles can encapsulate these hydrophobic complexes, increasing their solubility and preventing precipitation. nih.gov

Sensitization: The organized environment of the micelle can increase the molar absorptivity of the complex, leading to a more intense color and thus a lower detection limit. semanticscholar.org

Spectral Shifts: A significant bathochromic shift in the absorption maxima of the 5-Me-TAR reagent is often observed upon the addition of a surfactant. dergipark.org.tr This shift can move the analytical wavelength to a region with less interference from other sample components.

Studies on 5-Me-TAR have investigated various types of surfactants. Cationic surfactants like Cetylpyridinium (B1207926) Chloride (CPC), anionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS), and non-ionic surfactants like Triton X-100 have all been shown to alter the spectroscopic properties of the reagent. dergipark.org.trresearchgate.net For example, the interaction between Co(II) and 5-Me-TAR can be enhanced by the presence of the cationic ion-association reagent Benzalkonium Chloride (BZC), which facilitates the extraction of the ternary complex into an organic solvent like chloroform (B151607). semanticscholar.org This ternary complex, with a formula of (BZ+)[CoIII(MTAR2–)2], is formed over a wide pH range of 6.8–8.7 and exhibits an absorption maximum at 550 nm. semanticscholar.org

Table 1: Effect of Surfactant Type on this compound Systems

| Surfactant Type | Example(s) | Observed Effects on 5-Me-TAR System | Reference(s) |

| Cationic | Cetylpyridinium Chloride (CPC), Benzalkonium Chloride (BZC) | Causes a large bathochromic shift. Can facilitate the formation of extractable ion-association ternary complexes. | dergipark.org.trsemanticscholar.org |

| Anionic | Sodium Dodecyl Sulfate (SDS) | Induces a bathochromic shift in the absorption maxima. | dergipark.org.tr |

| Non-ionic | Triton X-100, Tween 20 | Induces a bathochromic shift in the absorption maxima. | dergipark.org.tr |

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave energy to heat reactions directly and efficiently. nih.govresearchgate.net This approach can dramatically reduce reaction times, often from hours to just a few minutes, while improving product yields. nih.govmdpi.com

This compound has been successfully applied to the development of specific and sensitive methods for the determination of various metal ions.

Cobalt (Co): A method for the determination of cobalt involves its interaction with 5-Me-TAR in the presence of Benzalkonium Chloride (BZC). semanticscholar.org The system is based on the liquid-liquid extraction of the resulting ternary ion-association complex into chloroform. semanticscholar.org The extracted complex, which involves the oxidation of Co(II) to Co(III), has an absorption maximum at 550 nm. semanticscholar.org

Zinc (Zn): A solid-phase extraction method has been developed where 5-Me-TAR is encapsulated within a porous sol-gel glass matrix. This solid resin acts as a filter to selectively remove and pre-concentrate zinc ions from water samples. The complexation of Zn(II) by the entrapped ligand is confirmed by the appearance of a new absorption band. The maximum uptake of zinc occurs at a pH of 6 with an equilibration time of 30 minutes.

Vanadium (V): While detailed studies on a direct V(V)-5-Me-TAR system are less common, related research on similar thiazolylazo dyes provides strong evidence for its potential. Dimerization of complexes has been reported for extraction systems containing V(V) and this compound, suggesting a viable complexation reaction that could be harnessed for analytical purposes. nih.gov

Table 2: Spectrophotometric Systems for Specific Analytes using this compound

| Analyte | Method | Auxiliary Reagents | Key Parameters | Reference(s) |

| Cobalt(II) | Liquid-Liquid Extraction Spectrophotometry | Benzalkonium Chloride (BZC) | pH: 6.8-8.7; λmax: 550 nm (in Chloroform) | semanticscholar.org |

| Zinc(II) | Solid-Phase Extraction | Sol-gel glass matrix | pH: 6.0; Shaking Time: 30 min; Capacity: 0.153 mmol Zn/g | |

| Vanadium(V) | Liquid-Liquid Extraction | (Implied) | Dimerization of the complex in the organic phase has been noted. | nih.gov |

Enhancement of Spectrophotometric Sensitivity and Selectivity

Chromatographic Separation Techniques

Beyond spectrophotometry, this compound serves as a valuable derivatization agent for chromatographic separations, particularly high-performance liquid chromatography (HPLC). researchgate.netnih.gov Chromatography allows for the physical separation of components in a mixture before their detection and quantification. nih.gov

In this context, 5-Me-TAR is used in a pre-column derivatization step. The reagent is mixed with the sample, where it selectively reacts with the target metal ion to form a stable and colored metal chelate. researchgate.net This newly formed complex possesses properties—such as increased hydrophobicity and strong UV-Vis absorbance—that make it highly suitable for separation and detection by reversed-phase HPLC (RP-HPLC). researchgate.net

A specific method for the determination of Co(II) utilizes this approach. researchgate.net The Co(II) ion is derivatized with 5-Me-TAR, and the resulting chelate is separated using reversed-phase capillary HPLC on a Vydac C4 column. The mobile phase typically consists of an acetonitrile-water mixture at a controlled pH. researchgate.net The separated chelate is then quantified using a UV-Vis detector. This technique offers high sensitivity and selectivity, with a reported detection limit for Co(II) of 17.7 ppb. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with this compound Chelates

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation and determination of metal ions when they are converted into neutral or charged chelates. This compound (5-Me-TAR) is an excellent chelating agent for this purpose, forming stable complexes with metal ions that can be readily separated on a reversed-phase column. koreascience.krresearchgate.net

The process typically involves a pre-column derivatization step where the metal ions in the sample react with 5-Me-TAR to form metal-ligand chelates. These chelates are then injected into the HPLC system. The separation is achieved on a non-polar stationary phase, such as an octadecyl-bonded silica (B1680970) (C18) or an octyl-bonded silica (C8) column, using a polar mobile phase. koreascience.krdocumentsdelivered.com The mobile phase is often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, with a buffer to control the pH. koreascience.krresearchgate.net

In the analysis of a Cobalt(II) chelate with 5-Me-TAR, a Vydac C4 column was utilized with an acetonitrile-water mixture as the mobile phase. koreascience.krresearchgate.net The retention and peak intensity of the chelate were found to be significantly influenced by the pH and the percentage of acetonitrile in the mobile phase. koreascience.krresearchgate.net The formation of stable, colored chelates allows for sensitive spectrophotometric detection at a specific wavelength. documentsdelivered.com

| Parameter | Condition | Source |

|---|---|---|

| Chelating Agent | This compound (5-Me-TAR) | koreascience.krresearchgate.net |

| Stationary Phase | Vydac C4 Column | koreascience.krresearchgate.net |

| Mobile Phase | Acetonitrile-water mixture (30% v/v MeCN) | koreascience.krresearchgate.net |

| Optimal pH | 7.20 | koreascience.krresearchgate.net |

| Detection Limit (S/N=3) | 3.0 x 10-7 M (17.7 ppb) for Co(II) | koreascience.krresearchgate.net |

Capillary High-Performance Liquid Chromatography (Capillary-HPLC) Applications

Capillary HPLC, which utilizes columns with very small internal diameters (typically below 0.5 mm), offers several advantages over conventional HPLC, including higher separation efficiency, reduced solvent consumption, and enhanced sensitivity, making it ideal for analyzing trace amounts of samples. nih.govrowan.eduobrnutafaza.hr The use of this compound as a chelating agent has been successfully integrated into capillary HPLC systems for the determination of metal ions. koreascience.krresearchgate.net

A notable application is the determination of Cobalt(II) ions as a 5-Me-TAR chelate using reversed-phase capillary HPLC (RP-Capillary-HPLC). koreascience.krresearchgate.net This method demonstrated high sensitivity, achieving a detection limit for Co(II) of 17.7 parts per billion (ppb). koreascience.krresearchgate.net The combination of the strong chelating power of 5-Me-TAR with the high resolution and sensitivity of capillary HPLC provides a robust method for analyzing metal ions in complex matrices such as mineral and wastewater. koreascience.krresearchgate.net The reduced flow rates in capillary HPLC are also highly compatible with mass spectrometry detection, opening possibilities for even more selective and sensitive analyses. obrnutafaza.hr

Pre- and Post-Column Derivatization Strategies in Flow Analysis

Derivatization in HPLC is a technique used to chemically modify an analyte to enhance its detectability or improve its chromatographic properties. actascientific.comactascientific.com This can be done either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). academicjournals.orgcreative-proteomics.com

In the context of metal analysis, this compound is primarily used in pre-column derivatization strategies. koreascience.krresearchgate.net In this approach, the reagent is mixed with the sample containing the target metal ions before injection. academicjournals.org The reaction forms a stable and often colored metal-5-Me-TAR chelate. This strategy offers several advantages:

Enhanced Detectability: Metal ions themselves are often not chromophoric and thus cannot be detected by UV-Vis detectors. The resulting chelate, however, has strong absorbance at a specific wavelength, allowing for highly sensitive detection. documentsdelivered.com

Improved Selectivity: The derivatization reaction can be optimized (e.g., by controlling pH) to be selective for certain metal ions.

Better Chromatography: The conversion of ionic species into more stable, neutral chelates can lead to better peak shapes and more reproducible retention times in reversed-phase systems.

The determination of cobalt by forming a Co(II)-5-Me-TAR chelate prior to its introduction into the capillary HPLC system is a clear example of a pre-column derivatization strategy that enables sensitive quantification. koreascience.krresearchgate.net While post-column derivatization —where the reagent is mixed with the column effluent—is also a valid technique, pre-column strategies with reagents like 5-Me-TAR are common for metal analysis as they avoid issues with reaction kinetics and potential band broadening that can occur in post-column reactors. actascientific.comnih.gov

Solid-Phase Extraction (SPE) and Preconcentration

Solid-phase extraction (SPE) is a sample preparation technique used for the preconcentration of analytes from a large volume and for the removal of interfering substances from a sample matrix. The effectiveness of SPE relies heavily on the sorbent material used.

Design and Synthesis of this compound-Doped Sorbents

To leverage the excellent chelating ability of this compound for SPE, novel sorbent materials have been designed by immobilizing or entrapping the ligand within a solid, porous matrix. researchgate.net A successful approach involves encapsulating the 5-Me-TAR ligand within a sol-gel glass.

The synthesis of this composite sorbent is achieved by mixing a solution of 5-Me-TAR in ethanol (B145695) with a combination of alkoxysilane precursors. A typical synthesis procedure involves:

Dissolving 5-Me-TAR in ethanol.

Adding specific sol-gel precursors, such as 3-(diethoxymethylsilyl)propylamine (B1265398) (DEMPA), (3-glycidyloxypropyl)trimethoxysilane (GPTMS), and (3-aminopropyl)triethoxysilane (APTES).

Initiating hydrolysis and condensation of the alkoxysilanes by adding deionized water, which leads to the formation of a solid, porous glass network around the 5-Me-TAR molecules.

The resulting gel is then aged and dried, yielding a solid resin where the 5-Me-TAR ligand is physically entrapped within the pores of the glass matrix.

The precursors are carefully selected to ensure the final composite material is inert, optically transparent, and porous, and crucially, that the entrapped ligand does not leach out when soaked in aqueous solutions. researchgate.net

Mechanisms of Metal Ion Uptake and Retention by this compound Composites

The mechanism of metal ion uptake by 5-Me-TAR-doped sorbents is a multi-step process driven by diffusion and complexation. researchgate.net

Diffusion: When the sorbent is placed in an aqueous solution containing metal ions (e.g., Zn(II)), the small metal ions diffuse from the bulk solution into the porous network of the sol-gel glass matrix.

Complexation: Once inside the pores, the metal ions come into contact with the immobilized 5-Me-TAR ligand molecules. The ligand, which contains multiple nitrogen and oxygen donor atoms, acts as a high-affinity chelating agent, binding the metal ions to form stable metal-ligand complexes. semanticscholar.org

Retention: The newly formed metal-chelate complex is physically trapped within the sol-gel pores. The large size of the chelate prevents it from diffusing back out into the solution.

This mechanism ensures the effective removal and preconcentration of metal ions from the sample solution. researchgate.net Spectroscopic studies have confirmed the complexation of metal ions with the ligand inside the sol-gel matrix. The process relies on the inert nature of the host matrix, which serves only to hold the active ligand, and the ability of the target metal ions to freely access these entrapped ligands.

Optimization of Extraction and Elution Conditions

To achieve maximum efficiency in solid-phase extraction, several key parameters must be optimized. For the 5-Me-TAR-doped sol-gel sorbent, studies focusing on the removal of zinc ions have identified optimal conditions through batch method experiments. researchgate.net The primary factors influencing the uptake capacity include the pH of the sample solution and the contact (shaking) time. nih.gov

Effect of pH: The pH of the solution is critical as it affects both the surface charge of the sorbent and the speciation of the metal ion. For the extraction of Zn(II) ions using the 5-Me-TAR sol-gel resin, the maximum uptake was achieved at a pH of 6. At this pH, the functional groups of the ligand are suitably deprotonated to facilitate effective chelation.

Effect of Shaking Time: The contact time between the sorbent and the sample solution determines the extent to which equilibrium is reached. An equilibration time of 30 minutes was found to be sufficient to achieve optimal removal of Zn(II) ions.

Sorbent Capacity: Under these optimized conditions, the synthesized sorbent exhibited a significant uptake capacity of 0.153 mmol of Zn(II) per gram of resin.

While not detailed in the provided sources, the elution step, which involves releasing the captured metal ions for subsequent analysis, would typically be optimized by using an acidic solution to protonate the ligand and break the metal-chelate complex, or by using a stronger complexing agent to displace the analyte. nih.govresearchgate.net

| Parameter | Optimal Value | Source |

|---|---|---|

| Target Analyte | Zinc (Zn(II)) | researchgate.net |

| Solution pH | 6 | |

| Shaking/Equilibration Time | 30 minutes | |

| Sorbent Capacity | 0.153 mmol/g |

Impact of Coexisting Ions on Extraction Efficiency

The efficiency of metal ion extraction using this compound (5-Me-TAR) can be influenced by the presence of other ions in the sample matrix. These coexisting ions can compete with the target analyte for the chelating agent, potentially reducing the extraction yield.

In a study focused on the removal of zinc (Zn(II)) ions from water using a solid-phase extractant composed of 5-Me-TAR encapsulated in a sol-gel glass, the effect of various coexisting ions was investigated. researchgate.net The experiments were conducted using a solution containing 2.0 mg/L of Zn(II) at a pH of 6.0, with an extraction yield of 83 ± 4% in 30 minutes when no interfering ions were present. The results, summarized in the table below, indicate that at concentrations 100 times greater than that of Zn(II), common alkali and alkaline earth metals, as well as some anions, showed minimal interference. However, certain transition metal ions, known to form stable complexes with ligands like 5-Me-TAR, exhibited significant interference.

Table 1: Effect of Coexisting Ions on the Extraction of Zn(II) with 5-Me-TAR Solid Sorbent Initial conditions: 10.0 mL of 2.0 mg/L Zn(II) at pH 6.0; 0.05 g resin; 30 min shaking time.

| Coexisting Ion | Concentration Ratio (Ion:Zn) | Zn(II) Found (mg/L) | Percent Recovery (%) |

| None | - | 2.00 | 100 |

| Na⁺ | 100 | 1.95 | 97.5 |

| K⁺ | 100 | 1.98 | 99.0 |

| Ca²⁺ | 100 | 1.91 | 95.5 |

| Mg²⁺ | 100 | 1.93 | 96.5 |

| Cl⁻ | 100 | 2.01 | 100.5 |

| NO₃⁻ | 100 | 1.99 | 99.5 |

| SO₄²⁻ | 100 | 1.96 | 98.0 |

| Cu²⁺ | 1 | 1.65 | 82.5 |

| Ni²⁺ | 1 | 1.72 | 86.0 |

| Co²⁺ | 1 | 1.78 | 89.0 |

| Fe³⁺ | 1 | 1.55 | 77.5 |

| Data derived from a study on solid-phase extraction of zinc ions. |